2-Hydroxy-3-(phosphonooxy)propyl stearate
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Overview
Description
(2-hydroxy-3-phosphonooxypropyl) octadecanoate is a chemical compound with the molecular formula C21H43O7P. It is known for its unique structure, which includes a phosphonooxy group attached to a hydroxypropyl chain, esterified with octadecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-3-phosphonooxypropyl) octadecanoate typically involves the esterification of octadecanoic acid with a hydroxypropyl derivative that contains a phosphonooxy group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of (2-hydroxy-3-phosphonooxypropyl) octadecanoate may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxy-3-phosphonooxypropyl) octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce a primary alcohol .
Scientific Research Applications
(2-hydroxy-3-phosphonooxypropyl) octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in cellular signaling pathways due to its phosphonooxy group.
Medicine: Explored for its potential use in drug delivery systems, given its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism by which (2-hydroxy-3-phosphonooxypropyl) octadecanoate exerts its effects involves its interaction with specific molecular targets. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to participate in phosphorylation and dephosphorylation reactions. This can affect various signaling pathways and enzymatic activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- (2-hydroxy-3-phosphonooxypropyl) hexadecanoate
- (2-hydroxy-3-phosphonooxypropyl) dodecanoate
- (2-hydroxy-3-phosphonooxypropyl) tetradecanoate
Uniqueness
What sets (2-hydroxy-3-phosphonooxypropyl) octadecanoate apart from similar compounds is its longer carbon chain, which can influence its physical properties, such as solubility and melting point. This makes it particularly suitable for applications requiring specific hydrophobic or hydrophilic characteristics .
Properties
CAS No. |
22002-86-4 |
---|---|
Molecular Formula |
C21H43O7P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) octadecanoate |
InChI |
InChI=1S/C21H43O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h20,22H,2-19H2,1H3,(H2,24,25,26) |
InChI Key |
LAYXSTYJRSVXIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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